molecular formula C19H20BrN5 B5593695 N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine

Cat. No.: B5593695
M. Wt: 398.3 g/mol
InChI Key: SMHNHQFKDDCFAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, a bromophenyl group, and a methylpiperazine moiety, which contribute to its distinct chemical properties and reactivity.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5/c1-24-10-12-25(13-11-24)18-16-4-2-3-5-17(16)22-19(23-18)21-15-8-6-14(20)7-9-15/h2-9H,10-13H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHNHQFKDDCFAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=NC3=CC=CC=C32)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinazoline Core: Starting with an appropriate anthranilic acid derivative, the quinazoline core is constructed through cyclization reactions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using a brominated aromatic compound and a suitable base.

    Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinazoline core with 4-methylpiperazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the quinazoline ring.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Quinazoline N-oxides

    Reduction: Reduced quinazoline derivatives

    Substitution: Substituted quinazoline derivatives with various functional groups

Scientific Research Applications

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinazoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the bromophenyl and methylpiperazine groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(4-bromophenyl)-4-(4-methylpiperazin-1-yl)quinazolin-2-amine can be compared with other quinazoline derivatives, such as:

    Gefitinib: An epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

    Erlotinib: Another EGFR inhibitor with similar applications.

    Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.